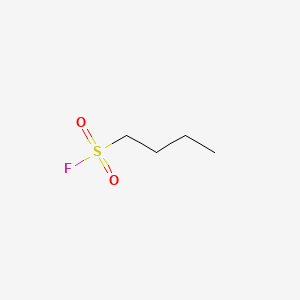

n-Butanesulfonyl fluoride

Vue d'ensemble

Description

N-Butanesulfonyl fluoride is a useful research compound. Its molecular formula is C4H9FO2S and its molecular weight is 140.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176017. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Butane-1-sulfonyl fluoride, also known as n-Butanesulfonyl fluoride, primarily targets alcohols , including phenols . The compound reacts with these alcohols to yield nonafluorobutanesulfonate esters (nonaflates) .

Mode of Action

The compound interacts with its targets (alcohols) through a process known as fluorosulfonylation . In this process, the fluoride leaving group of butane-1-sulfonyl fluoride is readily substituted by nucleophiles such as amines, phenoxides, and enolates, giving sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively .

Biochemical Pathways

The biochemical pathways affected by butane-1-sulfonyl fluoride primarily involve the formation of nonaflates. These nonaflates are valuable as electrophiles in several palladium-catalyzed cross-coupling reactions . They can also be used in Buchwald-Hartwig amination .

Pharmacokinetics

It’s known that the compound is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents . This suggests that its bioavailability may be influenced by these properties.

Result of Action

The result of butane-1-sulfonyl fluoride’s action is the formation of nonaflates from alcohols . These nonaflates can then participate in various chemical reactions, serving as electrophiles in palladium-catalyzed cross-coupling reactions and Buchwald-Hartwig amination .

Action Environment

The action of butane-1-sulfonyl fluoride is influenced by environmental factors. For instance, the compound is stable and unreactive due to the strength of carbon–fluorine bonds . It’s soluble in common organic solvents, which can influence its action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

n-Butanesulfonyl fluoride plays a significant role in biochemical reactions due to its ability to act as an electrophile. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with alcohols, including phenols, to yield nonafluorobutanesulfonate esters . These interactions are crucial in palladium-catalyzed cross-coupling reactions and Buchwald-Hartwig amination . The fluoride leaving group of this compound is readily substituted by nucleophiles such as amines, phenoxides, and enolates, giving rise to sulfonamides, aryl nonaflates, and alkenyl nonaflates .

Cellular Effects

This compound has varying effects on different types of cells and cellular processes. It is known to inhibit neuropathy target esterase (NTE) in nervous tissues, leading to the promotion of neuropathy . Additionally, it influences cell signaling pathways and gene expression by inhibiting enzymes such as enolase in the glycolytic pathway . This inhibition affects cellular metabolism and can lead to cellular apoptosis through mitochondrial-mediated and endoplasmic reticulum stress pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It releases fluoride anions during reactions with fatty alcohols, enabling efficient fluorination processes . This compound also acts as an NTE inhibitor, which is crucial for its role in promoting neuropathy . The binding interactions with enzymes and the subsequent inhibition or activation of these enzymes lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to cause NTE inhibition in nervous tissues and promote neuropathy when administered to hens . The stability and degradation of this compound in laboratory conditions are crucial for understanding its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its efficacy and safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, it has been found to cause significant neurobehavioral impairments and neuropathy . The threshold effects observed in these studies indicate that even low doses can inhibit NTE and promote neuropathy, while higher doses can lead to severe toxic effects . It is essential to determine the optimal dosage to minimize adverse effects while maximizing its biochemical benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to energy metabolism and mitochondrial function . It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. The compound’s ability to inhibit enzymes such as enolase in the glycolytic pathway highlights its impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . It is transported across lipid bilayers via an electrogenic mechanism, facilitated by specific transporters . This process affects its localization and accumulation within cells, influencing its biochemical activity and efficacy .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization within subcellular structures such as mitochondria and endoplasmic reticulum is essential for its role in inhibiting enzymes and affecting cellular processes .

Activité Biologique

n-Butanesulfonyl fluoride (BSF) is an organosulfur compound that has garnered attention for its biological activity, particularly as an inhibitor of various enzymes. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C4H9FO2S

- Molecular Weight : 158.18 g/mol

- CAS Number : 353-36-6

This compound acts primarily as a covalent inhibitor of serine hydrolases, which are enzymes that play crucial roles in various biological processes, including lipid metabolism and neurotransmission. The compound forms a stable bond with the active site serine residue of these enzymes, leading to irreversible inhibition. This mechanism is particularly relevant in the context of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Research has demonstrated that this compound effectively inhibits FAAH activity, leading to increased levels of endogenous cannabinoids such as anandamide. This elevation has been associated with several physiological effects:

- Analgesic Effects : Increased anandamide levels have been linked to pain relief and anti-inflammatory responses.

- Neuroprotection : Elevated anandamide may protect against neurotoxicity associated with Alzheimer’s disease.

- Modulation of Memory Processes : FAAH inhibition has implications for cognitive function and memory retention.

The structure-activity relationship (SAR) studies indicate that modifications to the sulfonyl fluoride group can enhance selectivity and potency against FAAH while minimizing off-target effects on other serine hydrolases .

Data Table: Inhibition Potency of this compound Analogues

| Compound Name | IC50 (µM) | Type of Inhibition | Target Enzyme |

|---|---|---|---|

| This compound | 0.12 | Irreversible | FAAH |

| Hexadecyl Sulfonyl Fluoride | 0.05 | Irreversible | FAAH |

| AM3506 | 0.08 | Irreversible | FAAH |

Case Studies

-

Study on Pain Management :

A study investigated the analgesic potential of this compound in a rodent model. The results indicated that administration of the compound led to significant pain relief compared to control groups, supporting its role as a FAAH inhibitor . -

Neuroprotective Effects :

Another research focused on the neuroprotective effects of elevated anandamide levels due to FAAH inhibition by this compound. The study found that treated animals exhibited reduced neurodegeneration markers in models of Alzheimer’s disease . -

Cognitive Function :

A clinical trial assessed the impact of FAAH inhibitors on cognitive function in patients with mild cognitive impairment. Results showed improved memory performance and reduced anxiety levels among participants treated with this compound .

Safety and Handling

While this compound demonstrates significant biological activity, it is essential to consider its safety profile:

- Toxicity : The compound can cause severe skin burns and eye damage upon contact.

- Handling Precautions : Protective gear should be worn when handling this compound, and exposure should be minimized.

Applications De Recherche Scientifique

Chemical Properties and Structure

n-Butanesulfonyl fluoride has the chemical formula C₄H₉FO₂S, characterized by a butyl group attached to a sulfonyl group. This structure allows it to function effectively as a sulfonylating agent and a leaving group in organic reactions. Its reactivity is influenced by the presence of the sulfonyl fluoride group, which can facilitate nucleophilic substitutions.

Organic Synthesis

This compound serves as a valuable reagent in organic chemistry. Its applications include:

- Sulfonylation Reactions : It is used to introduce sulfonyl groups into organic molecules, which can enhance the solubility and reactivity of compounds.

- Leaving Group in Nucleophilic Substitutions : The sulfonyl fluoride moiety acts as an effective leaving group, allowing for the formation of various carbon-nitrogen and carbon-carbon bonds.

Pharmaceutical Development

In pharmaceutical research, this compound is utilized for:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : Its ability to modify molecular structures makes it useful in creating fluorinated compounds that can improve the bioavailability and efficacy of drugs.

- Development of Prodrugs : The compound can be employed to create prodrugs that release active ingredients upon metabolic conversion, enhancing therapeutic effects.

Materials Science

The compound finds applications in materials science, particularly in:

- Polymer Chemistry : this compound is used in the synthesis of specialty polymers that exhibit enhanced thermal and chemical resistance. These properties are vital for applications in automotive and aerospace industries.

- Fluorinated Surfactants : It plays a role in formulating surfactants that are used for oil recovery and surface treatments due to their excellent wetting properties.

Case Study 1: Synthesis of Fluorinated Compounds

In a study focusing on the synthesis of fluorinated compounds, researchers utilized this compound as a key reagent. The results demonstrated improved yields and selectivity compared to traditional methods, highlighting its effectiveness as a sulfonylating agent .

Case Study 2: Development of Prodrugs

A pharmaceutical study explored the use of this compound in developing prodrugs for targeted delivery systems. The findings indicated that compounds synthesized with this reagent exhibited enhanced pharmacokinetic profiles, supporting its potential in drug formulation .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Sulfonylation reactions, leaving group |

| Pharmaceutical Development | Synthesis of APIs, development of prodrugs |

| Materials Science | Polymer synthesis, formulation of surfactants |

Analyse Des Réactions Chimiques

Electrochemical Fluorination to Perfluorobutanesulfonyl Fluoride

The most extensively documented reaction of n-butanesulfonyl fluoride is its stepwise fluorination via electrochemical methods. This process replaces all hydrogen atoms in the butyl chain with fluorine, forming the perfluorinated derivative.

Reaction Conditions and Yield

Mechanism :

-

The reaction occurs in a Simons electrolytic cell with nickel anodes and iron cathodes.

-

This compound undergoes sequential fluorination via free-radical intermediates in the presence of HF. The process is highly exothermic and requires precise temperature control to avoid side reactions .

Stability and Handling Considerations

This compound is moisture-sensitive and reacts vigorously with strong bases. Key stability data:

-

Hydrolysis Resistance : Stable in neutral or weakly acidic aqueous solutions but hydrolyzes in alkaline conditions to form sulfonic acids .

-

Storage : Requires anhydrous conditions and inert gas (e.g., nitrogen) to prevent decomposition .

Comparative Reactivity with Perfluorinated Derivatives

While this compound itself has limited direct applications, its perfluorinated counterpart (NfF) exhibits broad reactivity:

| Reaction Type | Substrate | Product | Application |

|---|---|---|---|

| Sulfonylation | Alcohols/Phenols | Nonaflates | Cross-coupling electrophiles |

| Diazotransfer | Amines | Diazonium salts | Click chemistry |

| Electrophilic Attack | Enolates | Alkenyl nonaflates | Organic synthesis intermediates |

For example, NfF reacts with sodium enolates of β-ketoesters to form geometrically pure alkenyl nonaflates (e.g., E-isomer yield >90%) .

Industrial and Environmental Impact

Propriétés

IUPAC Name |

butane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGWSCVQFRCBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216207 | |

| Record name | 1-Butanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660-12-8 | |

| Record name | 1-Butanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=660-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butanesulfonyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 660-12-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does n-Butanesulfonyl fluoride contribute to the development of neuropathy after exposure to organophosphates like Diisopropyl fluorophosphate (DFP)?

A: Research indicates that this compound acts as a "neuropathy promoter" when administered to hens after exposure to DFP []. This promoting effect is linked to its ability to inhibit Neuropathy Target Esterase (NTE) [], an enzyme crucial for nervous system function. Essentially, this compound exacerbates the neurotoxic effects already initiated by DFP.

Q2: What is the connection between this compound's ability to inhibit NTE and its structure?

A: While the provided research [] doesn't delve into the specific structural interactions between this compound and NTE, it highlights a crucial finding. All known promoters of organophosphate polyneuropathy, including this compound, have demonstrated NTE inhibitory properties []. This suggests that a specific structural feature common to these compounds, potentially the sulfonyl fluoride group, plays a key role in binding to and inhibiting NTE. Further research is needed to confirm this hypothesis and elucidate the precise molecular mechanism of inhibition.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.